molecular formula C12H11NO3 B11885642 Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate

Cat. No.: B11885642
M. Wt: 217.22 g/mol
InChI Key: UVZGJNGLTAJFNO-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate is a heterocyclic compound featuring a fused bicyclic isoquinoline core with a ketone group at position 1 and an ester moiety at position 6. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name

ethyl 1-oxo-2H-isoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-3-4-8-6-7-13-11(14)10(8)9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGJNGLTAJFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Core Structure 1,2-Dihydroisoquinoline Quinoline
Functional Groups Oxo (C1), Ester (C8) Nitro (C8), Chloro (C4), Ester (C3)
Electron Effects Oxo (electron-withdrawing), Ester (moderate) Nitro (strong electron-withdrawing), Chloro (weak electron-withdrawing)
Potential Reactivity Ketone-mediated hydrogen bonding; ester hydrolysis Nitro-group redox activity; halogen substitution
Hypothesized Applications Pharmaceutical intermediates (e.g., kinase inhibitors) Agrochemicals (e.g., herbicides or fungicides)

Implications of Structural Differences

  • Reactivity: The nitro group in the quinoline analog may enhance electrophilicity at position 8, favoring nucleophilic substitution reactions, whereas the oxo group in the target compound could facilitate hydrogen bonding or participate in keto-enol tautomerism.
  • Biological Activity: Chloro and nitro substituents are common in agrochemicals due to their bioactivity and stability, while the dihydroisoquinoline framework is prevalent in pharmaceuticals targeting neurological or metabolic pathways.
  • Solubility and Stability: The dihydroisoquinoline’s reduced aromaticity might increase solubility in polar solvents compared to the fully aromatic quinoline analog.

Research Findings and Limitations

While detailed comparative studies on these compounds are scarce, structural analysis suggests divergent applications. For example:

  • This compound: Its oxo group could enhance binding to biological targets (e.g., enzymes), as seen in related isoquinoline derivatives used as kinase inhibitors.
  • Ethyl 4-chloro-8-nitroquinoline-3-carboxylate: The nitro and chloro groups align with agrochemical design principles, where such substituents improve pesticidal activity and environmental persistence .

Limitations :

  • No quantitative data (e.g., solubility, toxicity) are available in the provided evidence, necessitating further experimental validation.
  • The safety profile of the quinoline analog remains unclear due to missing hazard classifications in its SDS .

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